molecular formula C11H11N B12972895 4,7-Dimethylisoquinoline

4,7-Dimethylisoquinoline

Cat. No.: B12972895
M. Wt: 157.21 g/mol
InChI Key: ZYYDWVRKCXCJHX-UHFFFAOYSA-N
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Description

4,7-Dimethylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethylisoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds under acidic conditions to form isoquinoline derivatives .

Another method involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst. This method is efficient and provides high yields of isoquinoline derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 yields pyridine-3,4-dicarboxylic acid, while bromination produces 4-bromoisoquinoline .

Mechanism of Action

The mechanism of action of 4,7-Dimethylisoquinoline and its derivatives often involves interaction with specific molecular targets. For example, some derivatives act as alpha 2B-adrenergic receptor antagonists, inhibiting platelet aggregation . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dimethylisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. Its methyl groups at positions 4 and 7 can affect the electronic properties of the isoquinoline ring, making it distinct from other isoquinoline derivatives.

Properties

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

4,7-dimethylisoquinoline

InChI

InChI=1S/C11H11N/c1-8-3-4-11-9(2)6-12-7-10(11)5-8/h3-7H,1-2H3

InChI Key

ZYYDWVRKCXCJHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN=C2)C

Origin of Product

United States

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